N-(4-methoxyphenyl)-2-oxopropanamide
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Overview
Description
N-(4-methoxyphenyl)-2-oxopropanamide: is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a 2-oxopropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-oxopropanamide typically involves the condensation of 4-methoxyaniline with a suitable acylating agent. One common method is the reaction of 4-methoxyaniline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired amide .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)-2-oxopropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(4-hydroxyphenyl)-2-oxopropanamide.
Reduction: The carbonyl group in the 2-oxopropanamide moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: N-(4-hydroxyphenyl)-2-oxopropanamide.
Reduction: N-(4-methoxyphenyl)-2-hydroxypropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-2-oxopropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-oxopropanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(4-methoxyphenyl)pentanamide: A derivative with similar structural features but different biological activities.
N-(4-methoxyphenyl)benzenesulfonamide: Another compound with a methoxyphenyl group, used in different applications.
Uniqueness: N-(4-methoxyphenyl)-2-oxopropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-oxopropanamide |
InChI |
InChI=1S/C10H11NO3/c1-7(12)10(13)11-8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H,11,13) |
InChI Key |
MIAIYHHDSHUGHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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